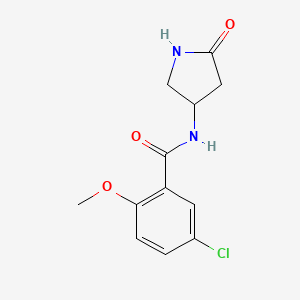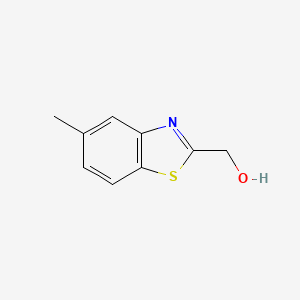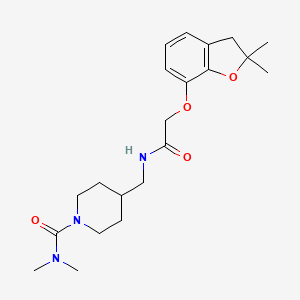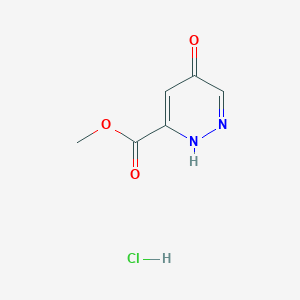
1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups .
Synthesis Analysis
The synthesis of this compound involves the use of the Boc group as a protective group for the amino group . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO4 . The Boc group in the compound provides stability and protects the amino group during synthesis .Chemical Reactions Analysis
The Boc group in the compound is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 243.30 . The compound should be stored under inert gas at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Natural Analogs and Derivatives
Dembitsky (2006) reviewed over 260 naturally occurring neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, demonstrating different biological activities. These metabolites, including synthetic compounds with tertiary butyl groups, show potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also discusses the application of some neo fatty acid derivatives in cosmetic, agronomic, and pharmaceutical industries, indicating a broader scope for the use of complex carboxylic acids in scientific research and development (Dembitsky, 2006).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) highlighted the significant impact of carboxylic acids, like 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid, on microbial inhibitors. These acids, often used as food preservatives, exhibit inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. The review suggests metabolic engineering strategies to enhance microbial tolerance against these compounds, providing insights into overcoming challenges in biotechnological applications involving carboxylic acids (Jarboe et al., 2013).
Biological Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) reviewed the effect of structural differences in selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. This study helps to understand how modifications in the carboxylic acid structure, such as the addition of fluoro or tert-butoxycarbonyl groups, can alter biological activities, offering a pathway to design more effective compounds for various applications, including drug development and agricultural practices (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Biological Activity of 1-Indanones
Turek et al. (2017) discussed the synthesis of 1-indanones, including methods that utilize carboxylic acids and their derivatives as starting materials. The review covers studies on the biological activity of 1-indanones and their derivatives, which are known for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. This research underscores the potential of complex carboxylic acids in synthesizing biologically active compounds with wide-ranging applications in medicine and pest control (Turek et al., 2017).
Levulinic Acid in Drug Synthesis
Zhang et al. (2021) reviewed the application of levulinic acid, a biomass-derived carboxylic acid, in drug synthesis. This review highlights the versatility and economic benefits of using carboxylic acids like levulinic acid in pharmaceutical manufacturing, reducing costs and simplifying synthesis steps. It provides a comprehensive overview of the use of carboxylic acids in developing medical materials and treatments, demonstrating the wide-ranging applicability of these compounds in the biobased economy (Zhang et al., 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to target enzymes such as indoleamine-2,3-dioxygenase 1 (ido1) and dna polymerase gamma .
Mode of Action
The mode of action of 1-((Tert-butoxycarbonyl)amino)-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves interactions with its targets that lead to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context within which the compound is acting.
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to the function of ido1 and dna polymerase gamma .
Result of Action
Based on the reported targets of similar compounds, it can be inferred that the compound may have effects on the function of ido1 and dna polymerase gamma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other molecules in the environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANRGZSRRVRXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B2630933.png)

![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzenesulfonamide](/img/structure/B2630938.png)
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)



![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630950.png)
![3-(4-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2630951.png)